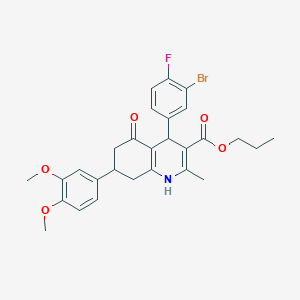

Propyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with a ketone group at position 5 and ester functionality at position 2. The substituents—3-bromo-4-fluorophenyl at position 4 and 3,4-dimethoxyphenyl at position 7—impart distinct electronic and steric properties. Such derivatives are of interest due to their structural similarity to bioactive 1,4-dihydropyridines, which exhibit calcium channel modulation, antimicrobial, and antioxidant activities .

特性

分子式 |

C28H29BrFNO5 |

|---|---|

分子量 |

558.4 g/mol |

IUPAC名 |

propyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H29BrFNO5/c1-5-10-36-28(33)25-15(2)31-21-12-18(16-7-9-23(34-3)24(14-16)35-4)13-22(32)27(21)26(25)17-6-8-20(30)19(29)11-17/h6-9,11,14,18,26,31H,5,10,12-13H2,1-4H3 |

InChIキー |

PROLNRWFZQYDOP-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

製品の起源 |

United States |

準備方法

The synthesis of Propyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Aldol Condensation: The initial step involves the condensation of an appropriate aldehyde with a ketone to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core structure.

Functional Group Introduction:

Esterification: The final step involves esterification to introduce the propyl ester group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

化学反応の分析

Propyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

科学的研究の応用

Propyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of Propyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Electronic and Steric Effects

- In contrast, the 5-bromo-2-methoxyphenyl group in combines bromine with an electron-donating methoxy group, altering electronic density and reactivity .

- Ester Group Impact: Propyl esters (target compound and ) balance lipophilicity and metabolic stability. Methyl esters () offer lower molecular weight but faster metabolic clearance .

Crystallography and Structural Analysis

- The SHELX program suite () and OLEX2 () are widely used for crystallographic refinement of such compounds. Hydrogen-bonding patterns (e.g., ketone oxygen and ester groups) likely influence crystal packing and stability, as seen in dihydropyridine derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for polyhydroquinoline derivatives like this compound?

The synthesis typically involves multicomponent reactions (MCRs), such as the Hantzsch reaction, which allows efficient construction of the hexahydroquinoline core. For example, one-pot reactions using aldehydes, β-ketoesters, and ammonium acetate under reflux conditions are widely reported . Microwave-assisted synthesis (e.g., 80% yield in ) can enhance reaction efficiency and reduce side products. Key steps include cyclocondensation and regioselective functionalization of the aromatic substituents.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data are collected using diffractometers. The SHELX suite (SHELXL for refinement) is widely used for solving small-molecule structures, leveraging iterative least-squares methods to optimize atomic coordinates and displacement parameters . OLEX2 provides a graphical interface for structure visualization and validation .

Q. What preliminary assays are recommended to assess biological activity?

Given the structural similarity to 1,4-dihydropyridines, initial screens should focus on calcium channel modulation (e.g., fluorometric assays for intracellular Ca²⁺ flux) . Antibacterial activity can be tested via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains . Antioxidant potential is evaluated using DPPH radical scavenging or lipid peroxidation assays .

Advanced Research Questions

Q. How can crystallographic disorder in the hexahydroquinoline core be resolved during refinement?

Disorder often arises in flexible cyclohexene or substituent groups. In SHELXL, use the PART instruction to model split positions with occupancy refinement. Constraints (e.g., SIMU, DELU) stabilize thermal motion parameters. For example, highlights bond-angle anomalies (e.g., C17–C18–Br1 = 119.6°) that may indicate rotational disorder in bromophenyl groups. Hydrogen-bonding networks should be analyzed to confirm packing stability .

Q. What computational approaches predict structure-activity relationships (SAR) for substituent effects?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate substituent electronic effects with bioactivity . Molecular docking (e.g., AutoDock Vina) models interactions with target proteins like L-type calcium channels. QSAR models using multivariate regression can prioritize substituents (e.g., 3-bromo-4-fluorophenyl vs. 3,4-dimethoxyphenyl) for synthesis .

Q. How can conflicting bioactivity data between analogues be rationalized?

Contradictions may arise from stereochemical variations or assay conditions. For example, notes that substituent polarity (e.g., methoxy vs. bromo groups) alters membrane permeability. Re-evaluate pharmacokinetic parameters (logP, solubility) and confirm stereochemistry via circular dichroism (CD) or chiral HPLC. Cross-validate using orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorometric Ca²⁺ assays) .

Q. What strategies address low yield in the final esterification step of the propyl carboxylate group?

Optimize reaction conditions: (1) Use propyl alcohol in excess as both solvent and reactant, (2) employ acid catalysts (e.g., p-TsOH) under inert atmosphere to prevent hydrolysis, (3) monitor via TLC or LC-MS for intermediate trapping. If steric hindrance occurs (due to bulky substituents), switch to microwave-assisted synthesis ( ) or enzymatic catalysis (e.g., lipases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。